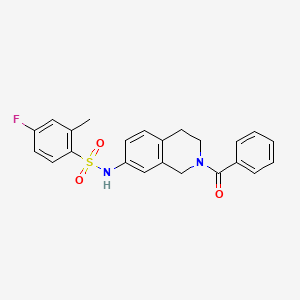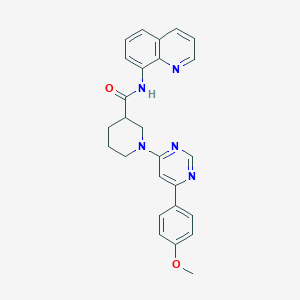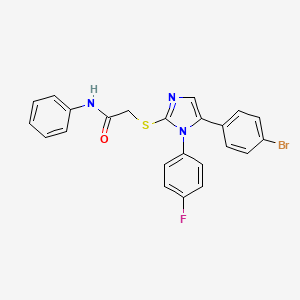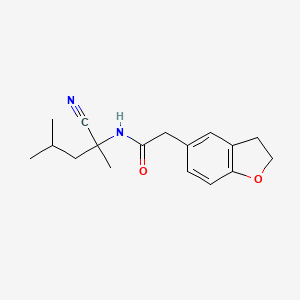![molecular formula C13H14N2OS B2375108 3-[3-(メチルスルファニル)ピロリジン-1-カルボニル]ベンゾニトリル CAS No. 2097867-33-7](/img/structure/B2375108.png)
3-[3-(メチルスルファニル)ピロリジン-1-カルボニル]ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its versatility and is utilized in various fields of research, including chemistry, biology, medicine, and industry.
科学的研究の応用
3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile is utilized in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile is scaled up using continuous flow reactors and automated processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced technologies, such as high-throughput screening and process optimization, further enhances the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound.
作用機序
The mechanism of action of 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Similar compounds to 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile include other pyrrolidine derivatives and compounds with methylsulfanyl and benzonitrile groups. Some examples are:
- 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzamide
- 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]phenol
- 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]aniline.
Uniqueness
What sets 3-[3-(Methylsulfanyl)pyrrolidine-1-carbonyl]benzonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-(3-methylsulfanylpyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-17-12-5-6-15(9-12)13(16)11-4-2-3-10(7-11)8-14/h2-4,7,12H,5-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNULGOTBDIEON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-difluoro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375025.png)

![3-[(4-Nitro-1-propan-2-ylpyrazol-3-yl)oxymethyl]pyridine](/img/structure/B2375030.png)


![5-amino-N-(4-bromophenyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375035.png)


![N-(3-acetylphenyl)-2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2375038.png)
![[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride](/img/structure/B2375039.png)

![5-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2375041.png)
![N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide](/img/structure/B2375042.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2375047.png)
